Pyrrolo[1,2-D][1,2,4]triazocine
Description
Properties
CAS No. |
257284-55-2 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
pyrrolo[1,2-d][1,2,4]triazocine |
InChI |
InChI=1S/C8H7N3/c1-3-8-4-2-6-11(8)7-10-9-5-1/h1-7H |
InChI Key |
SFBXATBJBGMDGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=CN2C=NN=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Pyrrolo 1,2 D 1 2 3 Triazocine and Its Derivatives
General Strategies for Constructing the Pyrrolo[1,2-d]nih.govbeilstein-journals.orgresearchgate.nettriazine Ring System
The construction of the bicyclic pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine framework can be achieved through several strategic approaches, primarily involving the formation of the triazine ring onto a pre-existing pyrrole (B145914) core or, in analogous systems, the annulation of a pyrrole ring onto a triazine precursor.
Assembly from Pyrrole Precursors
The most common strategy for synthesizing the pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine system involves using a functionalized pyrrole as the starting material. This approach leverages the well-established chemistry of the pyrrole ring to introduce substituents necessary for the subsequent annulation of the triazine ring.
Key methods include:
Cyclization of functionalized pyrrole hydrazides : This involves preparing a pyrrole-2-carbohydrazide or a related hydrazide derivative, which then undergoes cyclization with an appropriate one-carbon (C1) or multi-carbon synthon to form the triazine ring. nih.govresearchgate.net For example, furo[2',3':4,5]pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8(7H)-ones have been synthesized from a furo[3,2-b]pyrrole carbohydrazide (B1668358) precursor by reacting it with triethyl orthoesters. researchgate.net
Rearrangement of pyrrolyl-substituted heterocycles : An alternative route involves the rearrangement of other heterocyclic systems attached to the pyrrole ring. For instance, 1,2-dihydro-1-oxopyrrolo[1,2-d]-1,2,4-triazines can be synthesized through the rearrangement of 2-pyrrolyloxadiazoles under alkaline conditions. researchgate.net
Modification of pyrrole derivatives : Starting with functionalized pyrroles, such as those derived from amino acids like trans-4-hydroxy-L-proline, allows for the introduction of the necessary hydrazide group, which is then cyclized. nih.gov Similarly, transformations can begin from precursors like methyl 4H-furo[3,2-b]pyrrole-5-carboxylate, which is converted to a carbohydrazide before cyclization. researchgate.net
A summary of pyrrole-based precursors is presented below.
| Pyrrole Precursor Type | Brief Description | Reference |
| Pyrrole-2-carbohydrazides | A hydrazide group at the 2-position of the pyrrole ring is cyclized with reagents like orthoesters to form the triazine ring. | nih.govresearchgate.net |
| N-Carbethoxyhydrazones | The N-carbethoxyhydrazone of pyrrole-2-carboxaldehyde can be cyclized in an alkaline medium to yield a dihydro-oxo-pyrrolo[1,2-d]triazine. researchgate.net | researchgate.net |
| 2-Pyrrolyloxadiazoles | These compounds undergo a base-catalyzed rearrangement to form the pyrrolotriazinone ring system. researchgate.net | researchgate.net |
| N-Aminopyrroles | In analogous systems, N-aminated pyrroles are key intermediates that can be cyclized with reagents like formamidine (B1211174) acetate (B1210297) to build the fused triazine ring. nih.gov | nih.gov |
Construction from Triazine or Triazocine Derivatives (Analogous Approaches)
While less common for the specific pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine isomer, analogous fused systems like pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazines are frequently assembled starting from a triazine derivative. These methods involve building the five-membered pyrrole ring onto the existing six-membered triazine core.
Notable analogous strategies include:
1,3-Dipolar Cycloadditions : This powerful method involves the in-situ generation of triazinium ylides from 1-alkyl-1,2,4-triazinium salts. nih.gov These ylides then react with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), in a [3+2] cycloaddition to construct the pyrrole ring, yielding a polysubstituted pyrrolotriazine in a single step. nih.govmdpi.com
Cycloaddition of Triazinium Ylides : A convenient two-step synthesis for a pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine derivative involves reacting a triazine with tetracyanoethylene (B109619) oxide to form a triazinium dicyanomethylide. nih.gov This intermediate subsequently undergoes a cycloaddition with phenyl vinyl sulfoxide (B87167) to form the fused pyrrole ring. nih.gov
These approaches are particularly valuable for creating highly substituted pyrrolotriazine systems. nih.gov
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient and atom-economical route to complex heterocyclic systems. While specific MCRs for the pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine skeleton are not extensively documented, analogous strategies for related fused systems highlight the potential of this approach.
For instance, a catalyst-free, three-component reaction has been developed for the synthesis of a related 6-acylpyrrolo[1,2-a] nih.govbeilstein-journals.orgresearchgate.nettriazolo[5,1-c]pyrazine system. rsc.org This reaction proceeds by the sequential exposure of a pyrrole-2-carbonitrile (B156044) derivative to dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and an acyl hydrazide, leading to the consecutive formation of the pyrazine (B50134) and triazole rings. rsc.org Base-promoted, metal-free MCRs have also been reported for synthesizing 1,2,4-triazole-based hybrids from components like 1,3-diones, β-nitrostyrenes, and hydrazones, demonstrating the utility of MCRs in building complex nitrogen-containing heterocycles. rsc.org
Specific Synthetic Routes and Approaches to Pyrrolo[1,2-d]nih.govbeilstein-journals.orgresearchgate.nettriazine
Delving deeper into specific methodologies, cyclization reactions represent the most critical step in forming the final bicyclic structure.
Cyclization Reactions and Methodologies
The key ring-closing step to form the triazine portion of the molecule is typically an intramolecular or intermolecular cyclization. The orientation and success of these cyclization reactions can be influenced by factors such as the nature and position of substituents on the starting materials, the solvent used, and the reaction temperature. scilit.com
Cyclization of Pyrrole Hydrazides
A well-established and reliable method for constructing the pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine ring system is the cyclization of a pyrrole hydrazide with a suitable electrophile that provides the final carbon atom for the triazine ring. nih.govresearchgate.net
This strategy involves two main steps:
Formation of the Hydrazide : A pyrrole carboxylic acid or its ester derivative is converted into the corresponding pyrrole carbohydrazide.
Cyclization : The resulting hydrazide is reacted with a one-carbon electrophile, most commonly an orthoester such as triethyl orthoformate or triethyl orthoacetate. nih.govresearchgate.net
The reaction of a pyrrole carbohydrazide with triethyl orthoesters is a direct method to form furo[2',3':4,5]pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8(7H)-ones. researchgate.net Another variation is the cyclization of N-ethoxymethylidene hydrazides derived from pyrroles. researchgate.net Similarly, the N-carbéthoxyhydrazone of pyrrole-2-carboxaldehyde can be cyclized under alkaline conditions to afford the 3,4-dihydro-4-oxopyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine. researchgate.net
A selection of reported cyclization reactions involving pyrrole hydrazides is detailed in the table below.
| Pyrrole Precursor | Reagent for Cyclization | Product | Reference |
| Hydrazides from trans-4-hydroxy-L-proline | Orthoesters | Pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazines | nih.gov |
| Furo[3,2-b]pyrrole-5-carbohydrazide | Triethyl orthoesters | Furo[2',3':4,5]pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8(7H)-ones | researchgate.net |
| Pyrrole N-ethoxymethylidene hydrazides | Heat/Base | 1,2-Dihydro-1-oxopyrrolo[1,2-d]-1,2,4-triazines | researchgate.net |
| N-Carbethoxyhydrazone of pyrrole-2-carboxaldehyde | Alkaline medium | 3,4-Dihydro-4-oxopyrrolo[1,2-d]-1,2,4-triazine | researchgate.net |
| Diethyl 2,3-dicyanobutenedioates | Cyanoacetohydrazide | 3-Cyano-1,6-diamino-2-pyridone derivatives (precursors to triazolopyridines) | clockss.org |
This approach is highly versatile, allowing for the introduction of various substituents onto the triazine ring by choosing different orthoesters or other cyclizing agents.
Rearrangement-Based Syntheses
Rearrangement reactions provide an alternative pathway to the pyrrolotriazine core, often starting from a different heterocyclic precursor that undergoes a structural reorganization.
A notable rearrangement-based synthesis involves the nucleophile-induced transposition of pyrrolo[1,2-d] beilstein-journals.orgnih.govnih.govoxadiazines into the more stable pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-ones. nih.govnih.govsemanticscholar.org This method has been developed as a straightforward route to these valuable triazinones. nih.gov The starting pyrrolooxadiazines can be prepared alongside the triazinones via the intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles, as previously described. nih.gov
The rearrangement is typically promoted by a nucleophile. researchgate.net It has been demonstrated that the choice of the counter-ion for the nucleophile can be critical. nih.govsemanticscholar.org For example, using lithium (Li) and sodium (Na) as counter-ions for an oxygen-based nucleophile facilitates the efficient rearrangement to the desired triazinone. nih.govsemanticscholar.org Sulfur-based reagents have also proven to be effective for inducing this cyclization and rearrangement. researchgate.net This approach highlights how a less stable heterocyclic system can be synthetically transformed into a more desired one through a controlled rearrangement process.
| Precursor | Reagent/Conditions | Product | Key Finding |
|---|---|---|---|
| Pyrrolo[1,2-d] beilstein-journals.orgnih.govnih.govoxadiazine (11) | Nucleophile (e.g., LiOR, NaOR) | Pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-one (12a) | Rearrangement is effectively induced when counter ions are lithium or sodium. nih.govsemanticscholar.org |
| Pyrrolo[1,2-d] beilstein-journals.orgnih.govnih.govoxadiazine (11) | Sulfur-based nucleophiles (e.g., NaSMe) | Pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazin-4(3H)-one (12) | Sulfur reagents are efficient for the nucleophile-induced cyclization/rearrangement. researchgate.net |
Cycloaddition Reactions in Ring Construction
Cycloaddition reactions are powerful tools for constructing cyclic and heterocyclic compounds, offering a convergent approach to complex molecular architectures.
The 1,3-dipolar cycloaddition is a highly effective method for the single-step synthesis of polysubstituted pyrrolo[2,1-f] beilstein-journals.orgbeilstein-journals.orgnih.govtriazines. nih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile to form a five-membered ring. numberanalytics.comwikipedia.org In this context, triazinium ylides, generated in situ from stable 1-alkyl-1,2,4-triazinium salts, serve as the 1,3-dipole. nih.gov These ylides react with electron-poor dipolarophiles, such as dimethyl acetylenedicarboxylate (DMAD), to yield the desired pyrrolotriazine scaffold. nih.govmdpi.com
This methodology offers good yields and allows for further functionalization of the resulting products through selective cross-coupling reactions. nih.gov The reaction can be both regio- and diastereoselective, a feature that has been supported by experimental data and DFT calculations. nih.gov The versatility of 1,3-dipolar cycloadditions makes them a cornerstone in the synthesis of a wide array of five-membered heterocyclic compounds. numberanalytics.comwikipedia.org For instance, the reaction of azomethine ylides with alkenes is a classic route to pyrrolidine (B122466) derivatives. wikipedia.org Similarly, nitrile oxides react with alkynes to form isoxazoles, and nitrile imines react with alkynes to produce pyrazoles. youtube.com
Transition Metal-Mediated and Catalytic Syntheses (Applicable to Fused Heterocycles)
Transition metal catalysis provides an efficient and versatile platform for the synthesis of a wide range of heterocyclic compounds, including fused systems like pyrrolotriazines. scite.ai These methods often allow for the formation of multiple bonds in a single pot, leading to increased synthetic efficiency.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. nih.govscielo.org.za This technology is particularly effective for the synthesis of heterocyclic compounds.
While many conventional methods for synthesizing pyrrolotriazinones require high temperatures and long reaction times, microwave-assisted protocols offer a significant improvement. beilstein-journals.orgsemanticscholar.org For example, cyclization methods have been reported that use microwave-assisted heating with reagents like sodium methoxide (B1231860) (NaOMe) at temperatures of 150–160 °C. beilstein-journals.orgsemanticscholar.org A one-pot, three-component synthesis of pyrrolo[1,2-c]quinazoline derivatives has been successfully achieved using microwave assistance. researchgate.net This reaction proceeds via a 1,3-dipolar cycloaddition of quinazolinium N-ylides, demonstrating the synergy between cycloaddition strategies and microwave technology to rapidly generate molecular diversity. researchgate.net The use of microwave irradiation is considered an environmentally friendly, or "green," approach in synthetic chemistry due to its efficiency and potential to reduce solvent use and by-product formation. researchgate.net
Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like pyrrolo[1,2,d] nih.govbeilstein-journals.orgresearchgate.nettriazines. While specific studies focusing solely on the green synthesis of this exact scaffold are limited, broader trends in heterocyclic synthesis can be applied. The focus lies on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.
Key green chemistry considerations applicable to pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine synthesis include:
Use of Greener Solvents: Traditional syntheses often employ volatile organic compounds (VOCs) like dimethylformamide (DMF). beilstein-journals.org The exploration of more benign alternatives such as water, ethanol, or ionic liquids is a key aspect of green synthesis. For instance, the Paal-Knorr pyrrole synthesis, a potential route to precursors, can be conducted in water with a catalytic amount of iron(III) chloride. organic-chemistry.org
Catalyst Selection: The use of non-toxic and recyclable catalysts is preferred. While some syntheses may rely on transition metals, efforts are being made to develop more sustainable catalytic systems.
Atom Economy: Synthetic routes are designed to maximize the incorporation of all starting materials into the final product, thereby reducing waste. One-pot and multi-component reactions are particularly valuable in this regard as they can reduce the number of work-up and purification steps.
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. nih.gov
Synthesis of Key Intermediates and Building Blocks
The successful synthesis of the pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine scaffold is highly dependent on the efficient preparation of key intermediates, particularly functionalized pyrrole and triazine precursors.
Functionalized Pyrroles:
A variety of methods exist for the synthesis of functionalized pyrroles. researchgate.netdntb.gov.ua The choice of method depends on the desired substitution pattern on the pyrrole ring.
Paal-Knorr Synthesis: This is a classic method for synthesizing pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia. This method is versatile and can be used to introduce a range of substituents.
From α-Aminohydrazones: A Lewis acid-catalyzed approach allows for the construction of highly functionalized pyrroles from α-aminohydrazones and dialkyl acetylenedicarboxylates. researchgate.net
From 3-Aza-1,5-enynes: Functionalized pyrroles can be selectively synthesized from 3-aza-1,5-enynes through cyclization reactions. beilstein-journals.org
N-Amination of Pyrroles: The introduction of an amino group at the N1 position of the pyrrole ring is a crucial step in many synthetic routes towards pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazines. Reagents such as monochloramine (NH₂Cl) can be effective for this transformation. researchgate.net A key intermediate, 1-aminopyrrole-2-carbonitrile, can be obtained by N-amination of the corresponding pyrrole-2-carboxaldehyde followed by conversion of the aldehyde to a nitrile. researchgate.net
Triazine Precursors:
For the construction of the triazine ring, precursors containing the necessary nitrogen atoms are required.
Hydrazides: The formation of a hydrazide from a pyrrole carboxylic acid ester is a common strategy. For example, reacting an ester with hydrazine (B178648) hydrate (B1144303) can furnish the corresponding hydrazide in good yield. beilstein-journals.org
Orthoesters: Triethyl orthoformate and other orthoesters are frequently used to cyclize hydrazide intermediates to form the triazine ring. nih.govbeilstein-journals.org
Aminoguanidine (B1677879): In the synthesis of related pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine C-nucleosides, aminoguanidine has been used to form a semicarbazone which then undergoes ring transformation to yield the fused heterocyclic system. nih.gov
A general synthetic route to pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazines involves the formation of a pyrrole-2-carbohydrazide followed by cyclization with an appropriate orthoester. nih.govbeilstein-journals.org
Optimization of Synthetic Pathways
The optimization of synthetic pathways is crucial for the practical application of these compounds, particularly in the context of medicinal chemistry where larger quantities of material are often required.
Several strategies can be employed to enhance the yield of pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine synthesis:
Reaction Condition Optimization: Systematic screening of reaction parameters such as solvent, temperature, reaction time, and catalyst can significantly impact the yield. For example, in the synthesis of related fused triazines, the choice of base and ligand in palladium-catalyzed reactions was found to be critical. derpharmachemica.com
Purification Techniques: The use of appropriate purification methods, such as recrystallization or column chromatography, is essential to isolate the desired product in high purity, which in turn affects the final yield calculation. beilstein-journals.org
The following table summarizes the yields of some synthesized pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives and their precursors.
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Hydrazido-4-hydroxy-pyrrolidine | 1a | Hydrazine hydrate, ethanol, room temp, 18h | 81 | beilstein-journals.org |
| 4-Hydrazido-thiazolidine | 1b | Hydrazine hydrate, ethanol, room temp, 24h | 87 | beilstein-journals.org |
| 7-Hydroxy-4-methyl-1-oxo-6,7,8,8a-tetrahydro-2H-pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine | 2a | Triethyl orthoformate, DMF, reflux, 8h | - | beilstein-journals.org |
| Furo[2',3':4,5]pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8(7H)-one | Carbohydrazide 2 | Triethyl orthoesters | - | researchgate.net |
| 7-Methylfuro[2',3':4,5]pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazin-8(7H)-one | 5a | NaH, CH₃I, DMF | 72 | researchgate.net |
For the large-scale synthesis of pyrrolo[1,2-d] nih.govbeilstein-journals.orgresearchgate.nettriazine derivatives, process efficiency and scalability are paramount.
Scalable Reactions: The chosen synthetic route should be amenable to scale-up. This often means avoiding cryogenic conditions, pyrophoric reagents, or high-pressure reactions where possible.
Telescoping Processes: Combining multiple synthetic steps without isolating intermediates (a "telescoped" process) can significantly improve efficiency by reducing cycle times and waste generation.
Crystallization-Induced Resolution: For chiral compounds, developing methods for crystallization-induced resolution can be more efficient than chromatographic separation on a large scale.
An efficient and scalable process for a related pyrrolo[2,1-f] nih.govbeilstein-journals.orgresearchgate.nettriazine nucleus involved a stable bromoaldehyde intermediate followed by condensation with ammonium (B1175870) carbonate. nih.gov This highlights the importance of identifying stable and easily handleable intermediates in a scalable synthesis.
Research on the Chemical Compound “Pyrrolo[1,2-d] nih.govnih.govresearchgate.nettriazocine” and its Derivatives Remains Largely Undocumented
Despite a thorough investigation of scientific literature and chemical databases, there is a notable absence of published research on the chemical compound “Pyrrolo[1,2-d] nih.govnih.govresearchgate.nettriazocine” and its isomer “Pyrrolo[1,2-d] nih.govnih.govresearchgate.nettriazocine.” Consequently, a detailed article on the reaction chemistry and mechanistic investigations of these specific heterocyclic systems cannot be generated at this time.
The inquiry requested a comprehensive analysis structured around specific reactivity patterns and mechanistic investigations. This included electrophilic and nucleophilic substitution reactions on the pyrrole and the eight-membered triazocine rings, transformations of functional groups, proposed mechanistic pathways for key transformations, and the study of intermediates and transition states in the formation of the scaffold.
Extensive searches have failed to identify any experimental or computational studies that provide this level of detail for the specified pyrrolo-triazocine systems. The "triazocine" nomenclature indicates a pyrrole ring fused to an eight-membered ring containing three nitrogen atoms. This particular heterocyclic core appears to be a rare and largely unexplored area of chemistry, with no specific data available regarding its reactivity or the mechanisms of its formation and transformation.
In contrast, a significant body of research exists for the related, but structurally distinct, pyrrolo-triazine systems, which feature a six-membered triazine ring. These compounds, such as pyrrolo[1,2-d][1,2,4]triazine and pyrrolo[2,1-f][1,2,4]triazine, have been the subject of numerous studies concerning their synthesis and biological activities. However, due to the fundamental structural differences between a six-membered triazine and an eight-membered triazocine ring, the chemical properties and reactivity data for the former cannot be accurately extrapolated to the latter.
Given the strict requirement to focus solely on the "Pyrrolo[1,2-d] nih.govnih.govresearchgate.nettriazocine" scaffold as outlined, and the lack of any available scientific data, it is not feasible to produce an article that is both scientifically accurate and adheres to the requested structure. The scientific community has not yet published the foundational research necessary to address the specific chemical behaviors and mechanistic details of this particular compound.
Should research on this novel heterocyclic system be published in the future, a detailed analysis as requested may become possible.
Reaction Chemistry and Mechanistic Investigations of Pyrrolo 1,2 D 1 2 3 Triazocine Systems
Investigation of Reaction Mechanisms
Stereochemical Aspects of Reactions
When reactions create or modify stereocenters within the pyrrolo[1,2-d] nih.govnih.govtriazocine framework, the resulting stereochemistry is of significant interest. For instance, in the synthesis of certain tetrahydro-2H-pyrrolo[1,2-d] nih.govnih.govtriazines, which are related precursors, Nuclear Overhauser Effect (NOE) experiments have been instrumental in establishing the stereochemistry of the products. Irradiation of specific protons, such as H7, has been shown to cause an increase in the signal intensity of neighboring protons (H6β and H8β), allowing for the determination of their relative spatial orientation. mdpi.com These analytical techniques have confirmed the stereochemistry of the resulting triazine derivatives as having 7R and 8aS configurations. mdpi.com Similar NOE effects have been observed in related thiazolo derivatives, supporting an R configuration at the C8a carbon. mdpi.com
Influence of Substituents on Reactivity and Selectivity
The nature and position of substituents on the pyrrolo[1,2-d] nih.govnih.govtriazocine ring system can profoundly impact its chemical reactivity and the regioselectivity of its reactions. In the context of the closely related and more extensively studied pyrrolotriazinones, the identity of halogen sources from triphenylphosphorane and the nature of N-functional groups have been shown to influence the regioselectivity of intramolecular cyclization reactions. Furthermore, the counter-ions associated with oxygen nucleophiles, such as lithium and sodium, can also direct the outcome of rearrangement reactions leading to these heterocyclic systems.
Derivatization and Functionalization Strategies
The ability to selectively introduce or modify functional groups on the pyrrolo[1,2-d] nih.govnih.govtriazocine scaffold is crucial for developing new analogues with potentially interesting properties. Research efforts have focused on methods to introduce a variety of substituents, control the position of functionalization, and apply these methods in the later stages of a synthetic sequence.
Introduction of Diverse Substituents on the Ring System
A key strategy for creating a library of new chemical entities is the introduction of a wide array of substituents onto the core heterocyclic structure. Synthetic routes have been developed that allow for the incorporation of various functional groups. For example, the cyclization of hydrazides with different orthoesters provides a direct method for introducing substituents at specific positions on the resulting triazine ring. mdpi.com This approach has been successfully used to prepare derivatives with varying alkyl or aryl groups. mdpi.com Additionally, catalyst-free methods for constructing fused N-heterocycles enable the installation of various substituents at specific positions on the core skeleton through annulative functionalization. Electrophilic substitution reactions on related pyrrolotriazinone systems have been achieved at both the lactam nitrogen, using agents like dimethyl sulfate (B86663) and benzyl (B1604629) chloride, and on the pyrrole (B145914) ring itself, using reagents such as bromine and nitric acid.
Regioselective Functionalization Approaches
Controlling the position of newly introduced functional groups is a significant challenge in the synthesis of complex molecules. Regioselective approaches are therefore highly valued. Research on related pyrrolo[1,2-a] nih.govnih.govtriazolo[5,1-c]pyrazine systems has demonstrated highly efficient and regioselective methods for their synthesis. nih.gov These methods often involve domino reactions, such as double ring closures, that proceed with high regioselectivity to form the desired fused heterocyclic scaffold. nih.gov The regioselectivity of intramolecular cyclizations to form related pyrrolotriazinones has been shown to be influenced by the specific reagents and conditions used, highlighting the potential for directed functionalization.
Late-Stage Functionalization Methodologies
The ability to modify a complex molecule in the final steps of its synthesis, known as late-stage functionalization, is a powerful tool in medicinal chemistry and materials science. This approach allows for the rapid generation of analogues from a common advanced intermediate. While specific examples for the pyrrolo[1,2-d] nih.govnih.govtriazocine system are not extensively documented, the principles of late-stage functionalization are actively applied to related heterocyclic systems. For instance, catalyst-free annulative functionalization approaches that install various substituents at specific positions can be considered a form of late-stage modification of the core pyrrole starting material.
Research Findings on Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazocine Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, no specific information was found for the chemical compound "Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazocine." This includes a lack of data pertaining to its structural elucidation, characterization, or any related research findings.
The search for this particular heterocyclic system did not yield any published papers, spectroscopic data, or database entries under the exact name and structure specified. It is possible that "Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazocine" is a theoretical compound that has not yet been synthesized or reported in the scientific literature.
Alternatively, it may be an extremely rare compound with very limited documentation that is not indexed in the searched databases. It is also worth noting that the chemical nomenclature is highly specific, and slight variations in naming can refer to vastly different molecules.
Searches did, however, frequently return results for related, but structurally distinct, compounds such as:
Pyrrolo[2,1-f] chemwhat.comchemicalbook.comderpharmachemica.comtriazine: A well-documented heterocyclic system that is a core component of several important pharmaceutical compounds.
Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazine: Another related, but different, pyrrolotriazine isomer.
Given the strict adherence required to the specified compound "Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazocine," and the absence of any available data, it is not possible to generate the requested article.
Should information on the more extensively researched "Pyrrolo[2,1-f] chemwhat.comchemicalbook.comderpharmachemica.comtriazine" or "Pyrrolo[1,2-d] chemwhat.comchemicalbook.comderpharmachemica.comtriazine" be of interest, a detailed article on their structural elucidation and characterization could be provided.
Structural Elucidation and Characterization Methodologies for Pyrrolo 1,2 D 1 2 3 Triazocine
Advanced Spectroscopic Techniques
Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For the pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine system, FTIR analysis is crucial for confirming the presence of key structural motifs.
While specific experimental data for the parent pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine is not extensively available in the public domain, the characteristic vibrational frequencies can be predicted based on the analysis of related pyrrole (B145914) and triazole structures. nih.govresearchgate.net The FTIR spectrum of a pyrrole-containing compound, for instance, typically shows a characteristic N-H stretching vibration. researchgate.net In a study on methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate, experimental FTIR spectra were recorded in the 4000–400 cm⁻¹ range. nih.gov Similarly, research on 1-(p-tolylsulfonyl) pyrrole involved the investigation of its vibrational spectrum in the 4000-400 cm⁻¹ region. nih.gov
Key expected vibrational bands for a hypothetical substituted pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine are detailed in the table below. These assignments are based on established group frequencies for pyrrole, triazole, and related heterocyclic systems.
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Pyrrole N-H | Stretching | 3500-3300 |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=N (Triazocine Ring) | Stretching | 1680-1620 |
| C=C (Pyrrole Ring) | Stretching | 1600-1450 |
| C-N | Stretching | 1350-1250 |
| C-H (Aromatic) | Bending (out-of-plane) | 900-675 |
This table presents predicted data based on analogous compounds.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to FTIR, providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FTIR spectrum. The combination of both FTIR and Raman data allows for a more complete assignment of the vibrational modes of pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine.
Similar to FTIR, experimental Raman spectra for the parent pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine are not readily found. However, studies on related pyrrole derivatives provide a basis for predicting the key Raman shifts. For example, the laser-Raman spectrum of methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate was recorded in the 4000–100 cm⁻¹ range as part of a detailed vibrational analysis. nih.gov Another study on 1-(p-tolylsulfonyl) pyrrole also utilized Fourier-Transform-Raman spectroscopy, with spectra recorded in the 3500-50 cm⁻¹ range. nih.gov
The Raman spectrum of a substituted pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine would be expected to show strong signals for the C=C and C=N stretching vibrations of the heterocyclic rings. The table below outlines the predicted Raman shifts for key functional groups.
| Functional Group | Vibrational Mode | **Expected Raman Shift (cm⁻¹) ** |
| C-H (Aromatic) | Stretching | 3100-3000 |
| C=N (Triazocine Ring) | Stretching | 1680-1620 |
| C=C (Pyrrole Ring) | Stretching | 1600-1450 |
| Ring Breathing Modes | Symmetric Stretching | 1000-800 |
This table presents predicted data based on analogous compounds.
X-ray Crystallography
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for establishing the solid-state structure of a compound. dectris.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, from which the atomic positions can be determined with high precision.
While a crystal structure for the parent pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine is not currently available, the analysis of a related fused triazole system, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, provides a relevant example of the type of data obtained from such an analysis. mdpi.com In this study, the compound was found to crystallize in the triclinic crystal system with the P-1 space group. mdpi.com The unit cell parameters were determined to be a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com This level of detail allows for the precise determination of all bond lengths and angles within the molecule.
For a hypothetical crystal of a substituted pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine, a similar set of crystallographic parameters would be determined. The table below illustrates the type of data that would be obtained from a single crystal X-ray diffraction experiment.
| Crystallographic Parameter | Description |
| Crystal System | The crystal system describes the symmetry of the unit cell (e.g., triclinic, monoclinic, orthorhombic). |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the unit cell. |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. |
| Bond Angles (°) | The angles formed between three connected atoms. |
| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule. |
This table is illustrative of the data obtained from a single crystal X-ray diffraction experiment.
Analytical Data Processing and Interpretation
The large datasets generated by modern spectroscopic techniques necessitate the use of advanced data analysis methods to extract meaningful chemical information. Chemometrics offers a suite of mathematical and statistical tools to process, interpret, and model complex spectral data.
Advanced Spectroscopic Data Analysis Techniques (e.g., PCA, MSC, SNV)
To enhance the quality of spectroscopic data and to unravel complex relationships within the data, various preprocessing and multivariate analysis techniques are employed. These methods are crucial for correcting instrumental and experimental artifacts and for identifying underlying patterns in the data.
Principal Component Analysis (PCA) is a powerful unsupervised technique used to reduce the dimensionality of large datasets, such as those obtained from spectroscopic measurements. d-nb.infonih.gov PCA identifies the principal components, which are linear combinations of the original variables that capture the maximum variance in the data. nih.gov This allows for the visualization of complex data in a lower-dimensional space, facilitating the identification of clusters, trends, and outliers. For instance, in the analysis of a series of pyrrolo[1,2-d] nih.govnih.govmdpi.comtriazocine derivatives, PCA could be used to group compounds based on their spectral similarities, which may correlate with structural or functional differences.
Multiplicative Scatter Correction (MSC) is a preprocessing technique used to correct for light scattering effects in spectroscopic data, particularly in near-infrared (NIR) and Raman spectroscopy. d-nb.inforjpbcs.com Scattering can introduce unwanted variations in the baseline and intensity of spectra, which can obscure the underlying chemical information. youtube.com MSC corrects each spectrum by regressing it against a reference spectrum, typically the mean spectrum of the dataset, and then correcting for the slope and offset. rjpbcs.com
Standard Normal Variate (SNV) is another widely used preprocessing method to correct for scatter and particle size variations in spectral data. d-nb.infodergipark.org.tr Unlike MSC, SNV corrects each spectrum individually by centering it and scaling it by its own standard deviation. dergipark.org.tr This makes SNV particularly useful when a representative reference spectrum is not available. rjpbcs.com
The application of these techniques can significantly improve the quality of the data for subsequent qualitative or quantitative analysis. The choice of the most appropriate preprocessing method depends on the specific characteristics of the data and the analytical goals. rjpbcs.com
Theoretical and Computational Studies of Pyrrolo 1,2 D 1 2 3 Triazocine
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
No published studies were found that apply Density Functional Theory (DFT) calculations specifically to the Pyrrolo[1,2-d]triazocine molecule. Such studies on related heterocycles are often used to predict geometries, heats of formation, and other energetic properties.
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels)
There is no available data on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, for Pyrrolo[1,2-d]triazocine. The HOMO-LUMO energy gap is a critical parameter often correlated with the chemical reactivity and kinetic stability of a molecule.
Natural Bond Orbital (NBO) Analysis for Stability Assessment
A Natural Bond Orbital (NBO) analysis, which is instrumental in understanding charge transfer and intramolecular interactions that contribute to molecular stability, has not been reported for Pyrrolo[1,2-d]triazocine.
Conformational Analysis and Molecular Dynamics
Studies on Ring Conformations and Flexibility
Detailed computational studies on the ring conformations and the inherent flexibility of the eight-membered triazocine ring within the Pyrrolo[1,2-d]triazocine structure are absent from the scientific literature. Such analyses would be crucial for understanding its potential interactions and spatial arrangement.
Tautomeric Equilibria Investigations
No research has been published investigating the potential tautomeric equilibria of Pyrrolo[1,2-d]triazocine. Tautomerism is a key consideration in many nitrogen-containing heterocycles, influencing their chemical behavior and biological activity.
No Scientific Data Available for Pyrrolo[1,2-d]triazocine
A thorough search of available scientific literature and computational chemistry databases has revealed no specific theoretical or computational studies on the chemical compound Pyrrolo[1,2-d]triazocine . Consequently, it is not possible to provide an article based on the requested outline, which includes detailed discussions on molecular dynamics simulations, aromaticity, electronic delocalization, and computational predictions of reactivity and selectivity for this specific molecule.
The absence of research data for Pyrrolo[1,2-d]triazocine means that no information is available for the following topics:
Computational Prediction of Reactivity and Selectivity:The scientific literature does not contain any computational models predicting the reactivity, reaction mechanisms, or selectivity of this compound. This includes a lack of information for:
Predicting Reaction Outcomes
Without any foundational research on this specific heterocyclic system, any attempt to generate the requested article would be speculative and not based on scientifically validated findings. Further research and computational studies would need to be conducted by the scientific community to provide the data necessary to address the topics outlined.
Broader Academic Impact and Future Research Trajectories
Pyrrolo[1,2-d]triazocine in the Context of Fused Heterocyclic Chemistry
The structural architecture of pyrrolo[1,2-d]triazocine, which features a pyrrole (B145914) ring fused to a triazocine ring, places it in a unique position within the vast landscape of heterocyclic compounds. Its study offers insights into the interplay of aromaticity, ring strain, and the stereoelectronic effects of multiple nitrogen atoms within a fused, medium-sized ring system.
Structural Comparisons with Other Bridgehead Nitrogen Heterocycles
Pyrrolo[1,2-d]triazocine belongs to the broad class of bridgehead nitrogen heterocycles. These molecules are characterized by a nitrogen atom located at the fusion point of two or more rings, a feature that imparts significant conformational rigidity to the structure. Comparisons with more common bridgehead nitrogen systems, such as indolizine (B1195054) and quinolizinium (B1208727) cations, highlight the distinctive features of the pyrrolo[1,2-d]triazocine framework. While indolizine contains a five-membered ring fused to a six-membered ring, the pyrrolo[1,2-d]triazocine system incorporates a larger and more flexible eight-membered triazocine ring. This increase in ring size introduces a greater number of possible conformations, making the analysis of its preferred spatial arrangement a key area of investigation.
Furthermore, the presence of three nitrogen atoms in the eight-membered ring of pyrrolo[1,2-d]triazocine, in addition to the bridgehead nitrogen, distinguishes it from bicyclic systems like pyrrolo[1,2-a]azepine, which contains only one other nitrogen atom in the seven-membered ring. This density of nitrogen atoms is expected to significantly influence the electronic properties of the molecule, including its basicity, nucleophilicity, and ability to coordinate with metal ions.
Contribution to the Chemistry of Medium-Sized Heterocyclic Rings
The study of medium-sized rings (eight to eleven-membered) has historically been challenging due to entropic and enthalpic barriers to their formation, often leading to a prevalence of transannular reactions. The synthesis and characterization of pyrrolo[1,2-d]triazocine contribute valuable data to the understanding of these complex systems. The fusion of the pyrrole ring to the triazocine core can provide a template effect, potentially pre-organizing the molecule for cyclization and reducing the entropic penalty associated with the formation of the eight-membered ring.
Research into the conformational dynamics of the triazocine ring in this fused system provides insights into the torsional and transannular strains inherent in medium-sized heterocycles. Techniques such as variable-temperature NMR spectroscopy and computational modeling are crucial in elucidating the conformational landscape and the energy barriers between different conformers.
Methodological Advancements Driven by Pyrrolo[1,2-d]triazocine Research
The pursuit of novel heterocyclic systems like pyrrolo[1,2-d]triazocine often necessitates the development of new synthetic methodologies. The challenges associated with constructing the fused bicyclic framework, particularly the formation of the medium-sized triazocine ring, have spurred innovation in synthetic organic chemistry. For instance, the exploration of multi-component reactions and domino reaction sequences has been a fruitful strategy for assembling complex heterocyclic architectures in a single step, thereby increasing efficiency and reducing waste.
Moreover, the unique reactivity of the pyrrolo[1,2-d]triazocine core, once synthesized, can drive the development of novel functionalization strategies. The selective modification of the pyrrole or triazocine ring in the presence of the other requires a deep understanding of their relative reactivities and the development of chemoselective reagents and reaction conditions.
Future Directions in the Synthesis of Pyrrolo[1,2-d]triazocine
While initial synthetic routes to the pyrrolo[1,2-d]triazocine scaffold have been established, there remain significant opportunities for improvement and expansion. Future research is likely to focus on enhancing the efficiency, sustainability, and stereochemical control of the synthetic processes.
Exploration of Novel and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in organic chemistry. Future efforts in the synthesis of pyrrolo[1,2-d]triazocine will likely prioritize the use of environmentally benign solvents, catalysts, and reagents. The development of catalytic C-H activation and functionalization reactions on pre-existing pyrrole or triazocine precursors could provide more atom-economical pathways to the target molecule. Additionally, flow chemistry techniques may offer advantages in terms of safety, scalability, and precise control over reaction parameters for the synthesis of this complex heterocycle.
Development of Asymmetric Synthesis Methodologies
Given the potential for chirality in substituted derivatives of pyrrolo[1,2-d]triazocine, the development of asymmetric synthetic methods is a critical future direction. The synthesis of enantiomerically pure compounds is essential for investigating their chiroptical properties and for potential applications in areas such as asymmetric catalysis and medicinal chemistry. Strategies that could be explored include the use of chiral starting materials derived from the chiral pool, the application of chiral auxiliaries to guide stereoselective transformations, and the development of enantioselective catalytic methods for the key ring-forming or functionalization steps.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough understanding of the Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine framework relies on a combination of advanced spectroscopic and computational methods. These techniques are essential for confirming the synthesis of these molecules, elucidating their three-dimensional structures, and understanding their electronic properties.
Spectroscopic analysis is fundamental to the characterization of Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine derivatives. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been successfully employed to establish the structures of various derivatives, including 1- and 4-pyrrolotriazinones. researchgate.net This technique provides detailed information about the chemical environment of hydrogen atoms within the molecule, allowing for the verification of substitution patterns on both the pyrrole and triazine rings. researchgate.net For more complex fused systems, such as furo[2',3':4,5]pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazin-8(7H)-ones, Infrared (IR) spectroscopy is also utilized to identify characteristic functional groups, like the carbonyl (C=O) group, which exhibits distinct absorption bands. researchgate.net
While direct X-ray crystallographic studies on the parent Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine are not widely documented, this technique is standard for unambiguously determining the solid-state structure of related heterocyclic systems like pyrrolo[1,2-b]pyridazines. mdpi.com Such analyses provide precise bond lengths, bond angles, and intermolecular interactions. Similarly, Carbon-13 NMR (¹³C-NMR) is a crucial tool used in conjunction with ¹H NMR for the full structural elucidation of analogous fused pyrrole compounds. mdpi.com
Computational chemistry, particularly Density Functional Theory (DFT), offers deep insights into the electronic structure and properties of related heterocyclic compounds. mdpi.com Although specific DFT studies on Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazocine are limited, methods like these are used to analyze molecular orbitals (such as the HOMO and LUMO), predict spectroscopic behavior, and assess molecular stability in similar nitrogen-rich heterocyclic systems. zsmu.edu.uamdpi.com Molecular docking, a computational technique frequently applied in drug discovery, is also used to study the interaction of related pyrrolotriazine scaffolds with various targets, indicating its utility for understanding the binding capabilities of this chemical family. zsmu.edu.ua
| Technique | Application in Pyrrolotriazine Analysis | Reference |
| ¹H NMR | Structural determination of pyrrolotriazinone derivatives. | researchgate.net |
| IR Spectroscopy | Identification of functional groups (e.g., C=O) in fused derivatives. | researchgate.net |
| X-ray Diffraction | Used for definitive structural confirmation of related heterocyclic systems. | mdpi.com |
| ¹³C-NMR | Complements ¹H NMR for complete structural elucidation in analogous compounds. | mdpi.com |
| Computational (DFT) | Used to analyze electronic properties and stability in similar heterocycles. | mdpi.com |
Potential in Materials Science and Chemical Probe Development (Non-Biological)
While much of the research on pyrrolotriazine scaffolds has been driven by medicinal chemistry, the unique structural and electronic properties of the Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine core suggest potential in non-biological fields like materials science. nih.govresearchgate.net
Applications as Dyes or Pigments
The potential for pyrrolotriazine derivatives to function as dyes stems from their fused heterocyclic nature, which can create extended π-conjugated systems capable of absorbing and emitting light. Specifically, related fused systems like furo[3,2-b]pyrroles, which share a common pyrrole core, are noted for their use as fluorescent dyes. researchgate.net The electronic properties of a related compound, 1,2,4-triazolo[4,3-a]pyridin-3-amine, have been investigated through electron absorption and luminescence spectra, revealing emission bands that are characteristic of the individual heterocyclic rings. mdpi.com This suggests that by modifying the substituents on the Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine core, it may be possible to tune its photophysical properties, leading to the development of novel dyes or pigments for various applications.
Role in Novel Chemical Scaffolds for Diverse Applications
The Pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazine ring system serves as a versatile chemical scaffold, meaning it is a core structure that can be systematically modified to create a library of new compounds. The synthesis of various derivatives is well-established, involving cyclization reactions from pyrrole-based precursors. researchgate.netnih.gov For instance, the synthesis of furo[2',3':4,5]pyrrolo[1,2-d] nih.govzsmu.edu.uanih.govtriazin-8(7H)-ones has been achieved through the reaction of a carbohydrazide (B1668358) with triethyl orthoesters. researchgate.net This adaptability allows for the construction of more complex, polycyclic molecules. While the primary application of these scaffolds has been in creating biologically active agents, the synthetic accessibility and inherent chemical properties make them intriguing building blocks for novel materials or functional molecules in other areas of chemical science. nih.govnih.govekb.eg
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
